Isr-IN-2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isr-IN-2: は、さまざまな生物学的プロセスにおける阻害剤としての役割で知られる化学化合物です。主に統合ストレス応答(ISR)経路を研究するための科学研究で使用されます。この化合物は細胞ストレス応答を調節する能力で知られており、生化学および分子生物学の分野において貴重なツールとなっています。

準備方法

合成経路と反応条件: Isr-IN-2の合成には、市販の出発物質から始まる複数のステップが含まれます。このプロセスには、通常以下が含まれます。

コア構造の形成: 最初のステップは、一連の縮合反応によるコア構造の形成です。

官能基の修飾: 後続のステップでは、コア構造にさまざまな官能基が導入されます。これは、アルキル化、アシル化、還元などの反応によって達成されます。

精製: 最終生成物は、カラムクロマトグラフィーや再結晶などの技術を使用して精製し、高純度の化合物を得ます。

工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチには、ラボ合成プロセスのスケールアップが含まれます。これには、反応条件の最適化、より大きな反応容器の使用、工業規模の精製技術の採用が含まれます。

化学反応の分析

反応の種類: Isr-IN-2は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、酸化誘導体を形成できます。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

置換: this compoundは、分子内の特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が置換反応で使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は酸化誘導体を生成する可能性がありますが、還元は化合物の還元形を生成する可能性があります。

4. 科学研究への応用

This compoundは、科学研究において幅広い用途があり、以下が含まれます。

化学: 統合ストレス応答経路とその調節を研究するために使用されます。

生物学: 細胞ストレス応答とさまざまな生物学的プロセスにおけるISRの役割を理解するのに役立ちます。

医学: 細胞ストレスやタンパク質の誤った折り畳みに関連する疾患における潜在的な治療用途について調査されています。

産業: ISR経路を標的とする新しい薬剤や治療薬の開発に使用されています。

科学的研究の応用

Isr-IN-2 has a wide range of applications in scientific research, including:

Chemistry: Used to study the integrated stress response pathway and its modulation.

Biology: Helps in understanding cellular stress responses and the role of ISR in various biological processes.

Medicine: Investigated for its potential therapeutic applications in diseases related to cellular stress and protein misfolding.

Industry: Utilized in the development of new drugs and therapeutic agents targeting the ISR pathway.

作用機序

Isr-IN-2は、統合ストレス応答経路に関与する特定の分子標的を阻害することによってその効果を発揮します。この化合物は、重要なタンパク質や酵素と相互作用して、それらの活性を調節し、それによって細胞ストレス応答に影響を与えます。関与する正確な分子標的と経路には以下が含まれます。

eIF2αリン酸化: this compoundは、ISR経路における重要なステップであるeIF2αのリン酸化を阻害します。

遺伝子発現: eIF2αリン酸化を調節することによって、この化合物はストレス応答とタンパク質合成に関与する遺伝子の発現に影響を与えます。

6. 類似の化合物との比較

類似の化合物:

ISRIB: eIF2αリン酸化経路も標的とする、もう1つのよく知られたISR阻害剤。

サルブリナル: eIF2αの脱リン酸化を阻害し、ISR経路を強化する化合物。

This compoundの独自性: this compoundは、その特定の作用機序とISR経路を高い特異性で調節する能力において独自です。他のISR阻害剤と比較して、this compoundは効力と選択性において明確な利点を提供し、科学研究において貴重なツールとなっています。

類似化合物との比較

ISRIB: Another well-known ISR inhibitor that also targets the eIF2α phosphorylation pathway.

Salubrinal: A compound that inhibits eIF2α dephosphorylation, thereby enhancing the ISR pathway.

Uniqueness of Isr-IN-2: this compound is unique in its specific mechanism of action and its ability to modulate the ISR pathway with high specificity. Compared to other ISR inhibitors, this compound offers distinct advantages in terms of potency and selectivity, making it a valuable tool in scientific research.

特性

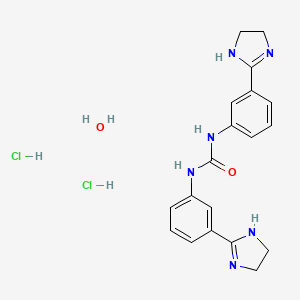

分子式 |

C22H22Cl4N2O4 |

|---|---|

分子量 |

520.2 g/mol |

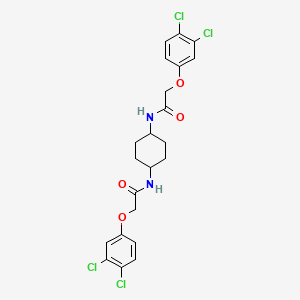

IUPAC名 |

2-(3,4-dichlorophenoxy)-N-[4-[[2-(3,4-dichlorophenoxy)acetyl]amino]cyclohexyl]acetamide |

InChI |

InChI=1S/C22H22Cl4N2O4/c23-17-7-5-15(9-19(17)25)31-11-21(29)27-13-1-2-14(4-3-13)28-22(30)12-32-16-6-8-18(24)20(26)10-16/h5-10,13-14H,1-4,11-12H2,(H,27,29)(H,28,30) |

InChIキー |

JNLGSKLUABTOBY-UHFFFAOYSA-N |

正規SMILES |

C1CC(CCC1NC(=O)COC2=CC(=C(C=C2)Cl)Cl)NC(=O)COC3=CC(=C(C=C3)Cl)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-Bis(4-formylphenyl)-[4,4'-bipyridine]-1,1'-diium](/img/structure/B11928987.png)

![disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate](/img/structure/B11928996.png)

![2-oxo-5-phenyl-N-[2-[4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethyl]pentanamide](/img/structure/B11929004.png)

![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)

![[(1S,2R,3R,7R,9R,10R,11S,12S)-3,10-dihydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate](/img/structure/B11929036.png)